

Unveiling 5-Bromothiophene-2-sulfonamide: A Technical Guide for Drug Discovery

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Compound of Interest

Compound Name: **5-Bromothiophene-2-sulfonamide**

Cat. No.: **B1270684**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromothiophene-2-sulfonamide is a key heterocyclic building block in the synthesis of a variety of compounds with significant biological activity, particularly in the development of novel antibacterial agents. While a definitive single-crystal X-ray structure analysis of the parent compound is not publicly available in the refereed literature, this guide provides a comprehensive overview of its chemical properties, established synthesis protocols, and its role as a precursor to medicinally important molecules. This document serves as a technical resource for researchers engaged in the design and synthesis of new therapeutic agents based on the thiophene-sulfonamide scaffold.

Chemical Properties and Data

While crystallographic data for **5-Bromothiophene-2-sulfonamide** is not available, its fundamental chemical and physical properties have been characterized and are summarized in the table below. This information is crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value
Molecular Formula	C ₄ H ₄ BrNO ₂ S ₂
Molecular Weight	242.11 g/mol
CAS Number	53595-65-6
Appearance	White to light yellow crystalline powder
Melting Point	138-142 °C
Boiling Point	386.4 °C at 760 mmHg (Predicted)
Solubility	Soluble in Methanol
pKa	9.75 ± 0.60 (Predicted)

Experimental Protocols: Synthesis of 5-Bromothiophene-2-sulfonamide

The synthesis of **5-Bromothiophene-2-sulfonamide** is a well-established process. The following protocol is a representative method for its preparation.

Synthesis via Chlorosulfonation of 2-Bromothiophene

This common method involves the reaction of 2-bromothiophene with chlorosulfonic acid.

Materials:

- 2-Bromothiophene
- Chlorosulfonic acid
- Carbon tetrachloride (or other suitable inert solvent)
- Ammonia solution (aqueous)
- Ice
- Standard laboratory glassware and safety equipment

Procedure:

- In a fume hood, cool a flask containing 2-bromothiophene dissolved in an inert solvent like carbon tetrachloride in an ice bath.
- Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
- Separate the organic layer and wash it with cold water and brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to obtain the crude 5-bromothiophene-2-sulfonyl chloride.
- Carefully add the crude sulfonyl chloride to a cooled, stirred solution of aqueous ammonia.
- Stir the mixture for a few hours. The sulfonamide product will precipitate.
- Filter the solid precipitate, wash with cold water, and dry to afford **5-Bromothiophene-2-sulfonamide**.
- The product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Role in Drug Development: A Precursor to Antibacterial Agents

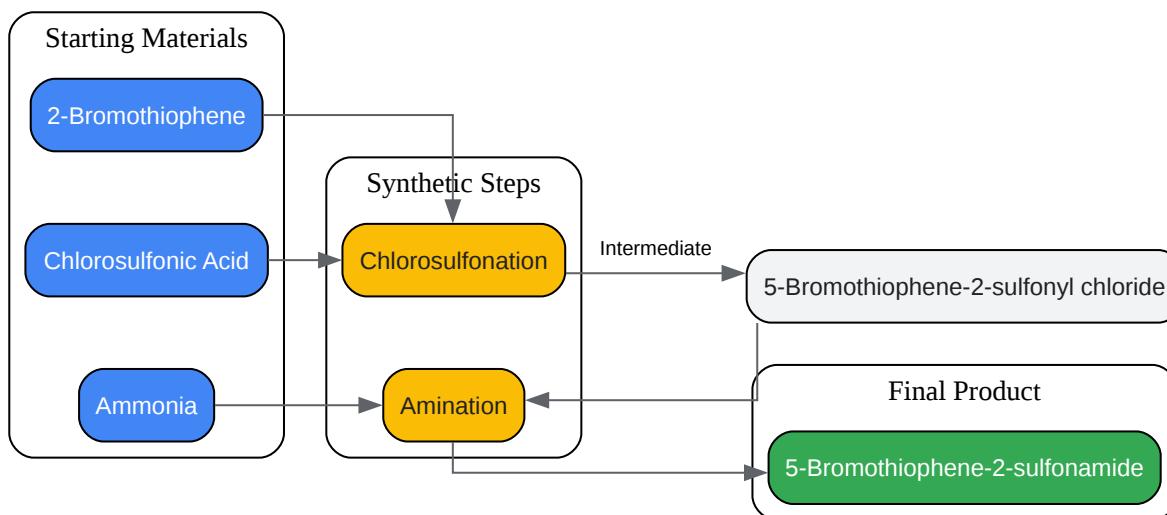
5-Bromothiophene-2-sulfonamide serves as a versatile starting material for the synthesis of more complex molecules with potent antibacterial properties. Its derivatives have been

investigated for their activity against various bacterial strains, including multidrug-resistant pathogens.

The sulfonamide moiety is a well-known pharmacophore that can mimic p-aminobenzoic acid (PABA), an essential nutrient for bacterial folic acid synthesis. By incorporating the 5-bromothiophene scaffold, medicinal chemists can explore new chemical space and potentially overcome existing resistance mechanisms. The bromine atom provides a convenient handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl groups.

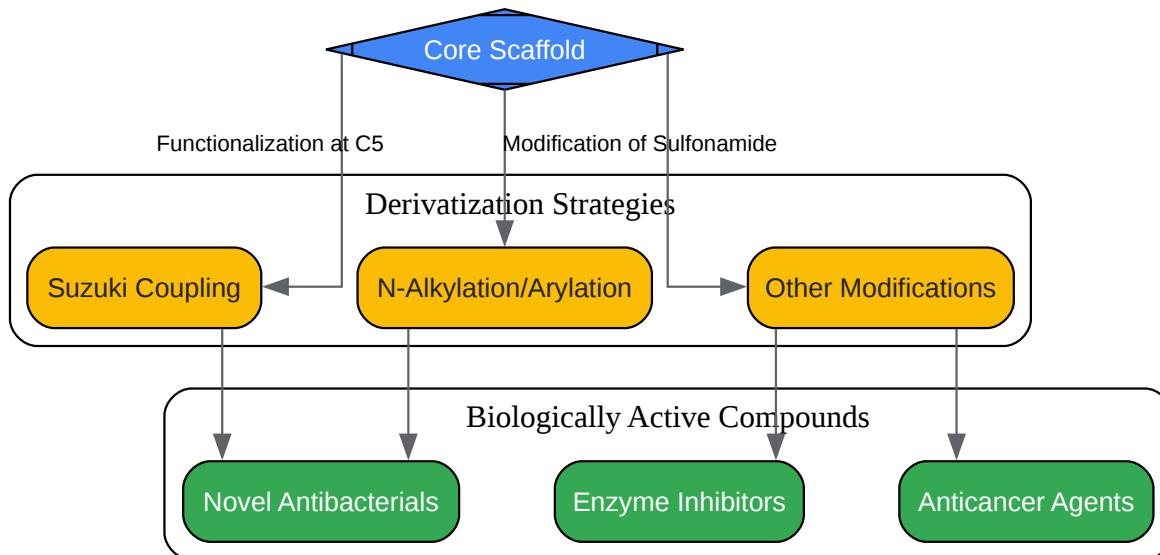
Visualizing Synthetic and Logical Pathways

To better illustrate the synthetic utility and logical connections in the application of **5-Bromothiophene-2-sulfonamide**, the following diagrams are provided.



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Caption: General workflow for the synthesis of **5-Bromothiophene-2-sulfonamide**.



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Caption: Role of **5-Bromothiophene-2-sulfonamide** as a versatile building block.

Conclusion

5-Bromothiophene-2-sulfonamide remains a compound of high interest for the development of new pharmaceuticals. While the absence of a published crystal structure presents a limitation for structure-based drug design efforts, the well-documented synthetic routes and the proven biological potential of its derivatives provide a strong foundation for further research. This guide offers a centralized resource of the available technical information to aid scientists in leveraging this valuable scaffold for the discovery of next-generation therapeutics.

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